molecular formula C12H7Cl3N2O4S B14589856 Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- CAS No. 61072-91-1

Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)-

Cat. No.: B14589856
CAS No.: 61072-91-1
M. Wt: 381.6 g/mol
InChI Key: BZUBAKNZEGRJSF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring

Preparation Methods

The synthesis of Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-chloro-2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase enzymes. This makes it a candidate for the development of new drugs targeting diseases such as glaucoma and certain types of cancer.

    Medicine: Due to its enzyme inhibitory properties, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer and antimicrobial agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme for binding to the active site. The presence of electron-withdrawing groups in the compound enhances its binding affinity to the enzyme, making it a potent inhibitor .

Comparison with Similar Compounds

Benzenesulfonamide, 2,5-dichloro-N-(4-chloro-2-nitrophenyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

61072-91-1

Molecular Formula

C12H7Cl3N2O4S

Molecular Weight

381.6 g/mol

IUPAC Name

2,5-dichloro-N-(4-chloro-2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H7Cl3N2O4S/c13-7-2-4-10(11(5-7)17(18)19)16-22(20,21)12-6-8(14)1-3-9(12)15/h1-6,16H

InChI Key

BZUBAKNZEGRJSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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